3-O-甲基-d-葡萄糖

描述

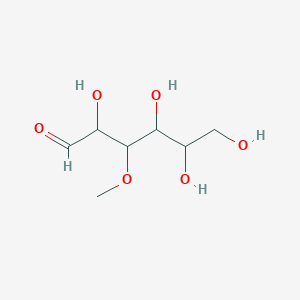

3-O-Methyl-D-glucose (3OMG) is a D-aldohexose derivative of D-glucose in which the hydrogen of the hydroxy group at position 3 has been substituted by a methyl group . It is a non-metabolizable glucose analogue that is not phosphorylated by hexokinase and is used as a marker to assess glucose transport by evaluating its uptake within various cells and organ systems .

Synthesis Analysis

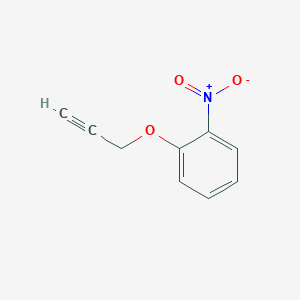

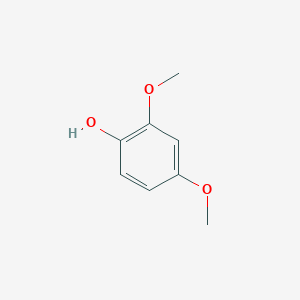

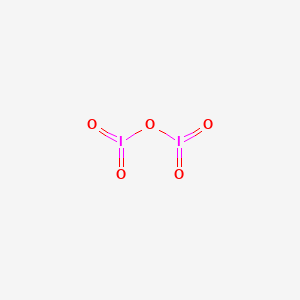

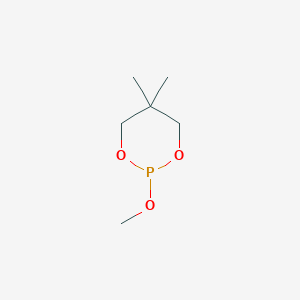

3-O-Methyl-D-glucose can be synthesized through chemical or enzymatic methods. The chemical synthesis method involves methylation of glucose, typically using sodium iodide or copper iodide as methylation reagents .

Molecular Structure Analysis

The molecular formula of 3-O-Methyl-D-glucose is C7H14O6 . It is a D-aldohexose derivative, and its structure includes a methyl group substituted at the 3rd position of the glucose molecule .

Chemical Reactions Analysis

Like other cyclic forms of glucose, 3-O-Methyl-D-glucose undergoes a mutarotation reaction in water until equilibrium between its α and β anomeric forms is reached . The rate of mutarotation and the value of the anomeric ratio at different temperatures and pH values are essential for the design of the MRI experiments .

Physical And Chemical Properties Analysis

3-O-Methyl-D-glucose is a white crystalline powder that is soluble in water and some organic solvents . It has a sweetness similar to glucose, but relatively weaker .

科学研究应用

脑肿瘤检测:3-OMG 作为 CEST 对比剂用于检测恶性脑肿瘤。它与 D-葡萄糖相比,通过 CEST MRI 技术检测肿瘤的效率 (Sehgal 等人,2018)。

脑和其他组织中的代谢稳定性:它用于研究血脑屏障转运和六碳糖在脑中的分布空间,研究证实了其在脑组织中的代谢稳定性 (Jay 等人,1990)。

真菌中的糖转运:在神经孢菌中,3-OMG 是葡萄糖转运系统的底物,提供了真菌中葡萄糖易化扩散转运的见解 (Scarborough,1970)。

用于成像应用的化学性质:对 3OMG 的变旋和质子交换速率的研究对于设计体内 CEST 实验至关重要,特别是在成像应用中 (Rivlin & Navon,2018)。

胰岛素对脂肪细胞中糖转运的作用:3-OMG 用于研究胰岛素对白色脂肪细胞中糖转运的作用,提供了胰岛素在细胞糖转运机制中的作用的见解 (Vinten 等人,1976)。

正常和缺血性大脑中的葡萄糖转运:在化学交换敏感自旋锁定 MRI 技术中使用 3-OMG,研究人员研究了正常和缺血性大脑中的葡萄糖转运 (Jin 等人,2017)。

酵母中的分解代谢阻遏:它被酵母磷酸化,影响生长所需的非可发酵碳源酶的解阻遏 (Gancedo & Gancedo,1985)。

鸟类的比较吸收研究:3-OMG 用于比较美洲知更鸟体内与 D-葡萄糖的相对吸收率,提供了对鸟类葡萄糖吸收机制的见解 (McWhorter 等人,2009)。

肠道中的主动转运:它用于确定大鼠肠道主动转运的吸收分数,提供了对哺乳动物肠道中营养吸收机制的见解 (Uhing & Kimura,1995)。

抑制胰岛素释放:发现它抑制胰腺胰岛 B 细胞中葡萄糖诱导的胰岛素释放,提供了对 D-葡萄糖的代谢和分泌反应的见解 (Sener 等人,1999)。

作用机制

安全和危害

3-O-Methyl-D-glucose is a laboratory reagent and should be handled with appropriate safety measures. It is not currently classified as a hazardous substance, but care should be taken to avoid inhalation and skin contact. When using or handling it, appropriate personal protective equipment such as laboratory gloves, safety glasses, and lab coats should be worn .

未来方向

3-O-Methyl-D-glucose has been suggested as an agent to image tumors using chemical exchange saturation transfer (CEST) MRI . The feasibility of deuterium magnetic resonance spectroscopy with deuterated 3-O-Methyl-D-glucose could be demonstrated, and these data might serve as a basis for future studies that aim to characterize glucose transport using this technique .

属性

IUPAC Name |

(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTFNDVZYPHUEF-XZBKPIIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C=O)O)C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Methyl-d-glucose | |

CAS RN |

146-72-5 | |

| Record name | 3-O-Methylglucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methylglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methyl-d-glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-O-methyl-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-METHYL-D-GLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48DU64I6O5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

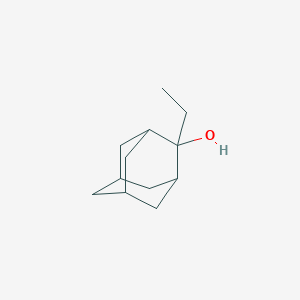

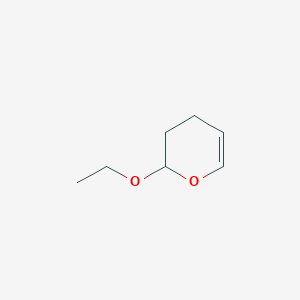

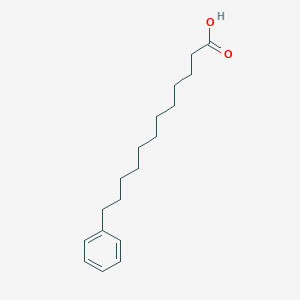

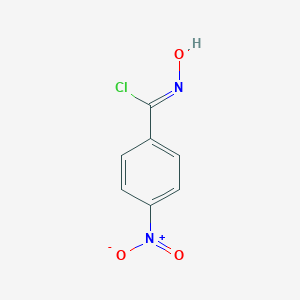

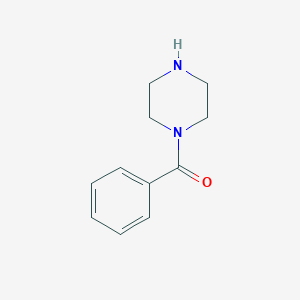

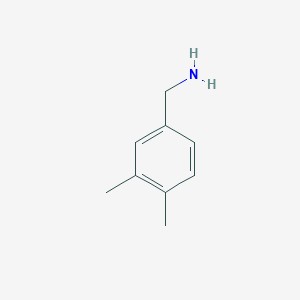

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)